molecular formula C16H16N4S B11341211 N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11341211
M. Wt: 296.4 g/mol
InChI Key: YCDKSWSWWQJPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with an intriguing structure. Let’s break it down:
    • The core structure consists of a tetrahydrobenzothieno[2,3-d]pyrimidine ring fused with a pyridine ring.
    • The “N-(pyridin-4-ylmethyl)” part indicates that a pyridine group is attached to the tetrahydrobenzothieno[2,3-d]pyrimidine via a methyl group.
  • This compound’s unique arrangement makes it interesting for various applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers often use organic synthesis techniques to create complex molecules like this one. Customized approaches may involve multistep reactions, protecting groups, and purification steps.
  • Chemical Reactions Analysis

    • Reactivity : As with many organic compounds, N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various reactions:
      • Substitution : The pyridine nitrogen and other functional groups can participate in substitution reactions.
      • Oxidation/Reduction : Depending on the conditions, it may undergo oxidation or reduction.
    • Common Reagents : Reagents like strong acids, bases, and oxidizing agents are often used.
    • Major Products : The specific products depend on the reaction conditions and substituents. For example, substitution at the pyridine nitrogen could yield different derivatives.
  • Scientific Research Applications

    • Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure. It might interact with biological targets.
    • Materials Science : Its non-linear optical properties (as mentioned in the literature) make it interesting for applications in optoelectronics.
    • Biological Studies : Investigating its effects on cellular processes and pathways.
  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can explore related molecules with similar fused ring systems or pyridine derivatives.
    • Uniqueness : Its specific combination of rings and substituents sets it apart.

    Remember that this compound’s potential applications and properties are still an active area of research

    • Kovář, P., Škoda, J., Pospíšil, M., Melánová, K., Svoboda, J., Beneš, L., Kutálek, P., Zima, V., & Bureš, F. (2020). How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. Journal of Computer-Aided Molecular Design, 34(2), 683–695
    • ChemicalBook. (2022). CAS 477600-73-0
    • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine. (2021). MedChemComm, 12(1), 146–151
    • Synthesis, Anti-Microbial Activity, and Docking Studies of Novel N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)thio)butanamide Derivatives. (2022). Russian Journal of Organic Chemistry, 58(12), 2043–2051

    Properties

    Molecular Formula

    C16H16N4S

    Molecular Weight

    296.4 g/mol

    IUPAC Name

    N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

    InChI

    InChI=1S/C16H16N4S/c1-2-4-13-12(3-1)14-15(19-10-20-16(14)21-13)18-9-11-5-7-17-8-6-11/h5-8,10H,1-4,9H2,(H,18,19,20)

    InChI Key

    YCDKSWSWWQJPGW-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=NC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.